

# physical and chemical characteristics of 3-ethyl-2-hydroxy-1H-quinolin-4-one

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## Compound of Interest

Compound Name: 3-ethyl-2-hydroxy-1H-quinolin-4-one

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## An In-Depth Technical Guide to 3-Ethyl-2-hydroxy-1H-quinolin-4-one

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-Ethyl-2-hydroxy-1H-quinolin-4-one**, and its more stable tautomer 3-ethyl-4-hydroxy-1H-quinolin-2-one, are members of the quinolinone family, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Quinolinone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols, and an exploration of its role in relevant signaling pathways.

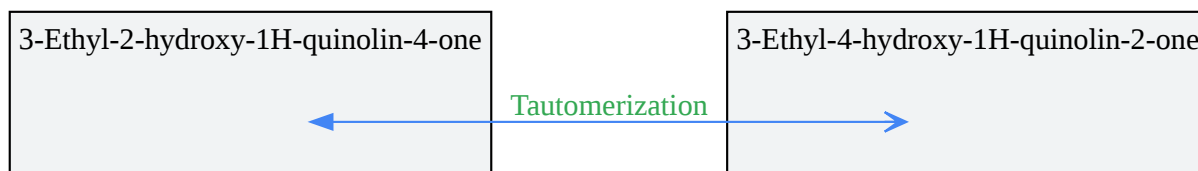
### Physicochemical Characteristics

The physical and chemical properties of 3-ethyl-4-hydroxy-1H-quinolin-2-one are summarized in the table below. It is important to note that this compound exists in tautomeric forms, with the 4-hydroxy-2-oxo form being the more stable and commonly reported isomer.

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>2</sub>	[1]
Molecular Weight	189.21 g/mol	[1]
CAS Number	1873-60-5	[1]
Appearance	White crystalline powder (for related compounds)	[2]
Melting Point	223-225 °C (for a related methoxy derivative)	[3][4]
Boiling Point	322.1 °C at 760 mmHg	[1]
Density	1.239 g/cm <sup>3</sup>	[1]
Solubility	Soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide.[2]	
pKa	Predicted to be approximately 2.62 (for a related carboxylate derivative)	[2]

## Tautomerism

**3-Ethyl-2-hydroxy-1H-quinolin-4-one** exists in equilibrium with its tautomer, 3-ethyl-4-hydroxy-1H-quinolin-2-one. The quinolin-2-one form is generally considered to be the more stable tautomer.



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Tautomeric equilibrium of the title compound.

## Experimental Protocols

### Synthesis of 3-Ethyl-4-hydroxy-1H-quinolin-2-one

The following protocol is adapted from the synthesis of the closely related compound, 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one.[3][4] This procedure involves the thermal condensation of an aniline derivative with a substituted malonic ester.

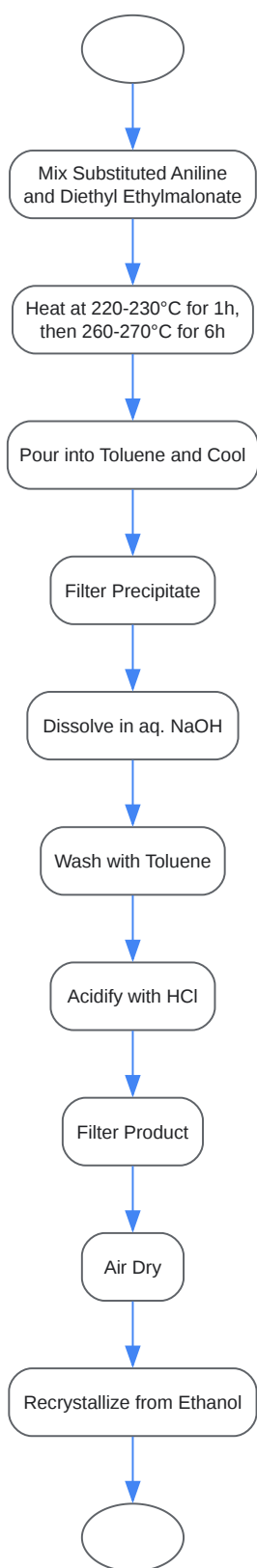
Materials:

- Substituted aniline (e.g., 2-aminophenol)
- Diethyl ethylmalonate
- Toluene
- Aqueous sodium hydroxide (0.5 M)
- Hydrochloric acid (10%)
- Ethanol

Procedure:

- A mixture of the substituted aniline (100 mmol) and diethyl ethylmalonate (105 mmol) is heated in a flask equipped with a distillation head on a metal bath.
- The reaction mixture is heated to 220-230 °C for 1 hour and then the temperature is increased to 260-270 °C for 6 hours, or until the distillation of ethanol ceases.
- The hot reaction mixture is carefully poured into toluene (50 ml) and allowed to cool to room temperature.
- The resulting precipitate is collected by filtration.
- The crude product is dissolved in 0.5 M aqueous sodium hydroxide solution and washed with toluene.

- The aqueous layer is then acidified with 10% hydrochloric acid to precipitate the product.
- The solid is collected by filtration, washed with water, and air-dried.
- The final product can be purified by recrystallization from ethanol.



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General workflow for the synthesis of 3-ethyl-4-hydroxy-1H-quinolin-2-one.

## Spectral Data

While a complete set of spectral data for the title compound is not readily available, data from closely related derivatives provide insight into the expected spectral characteristics.

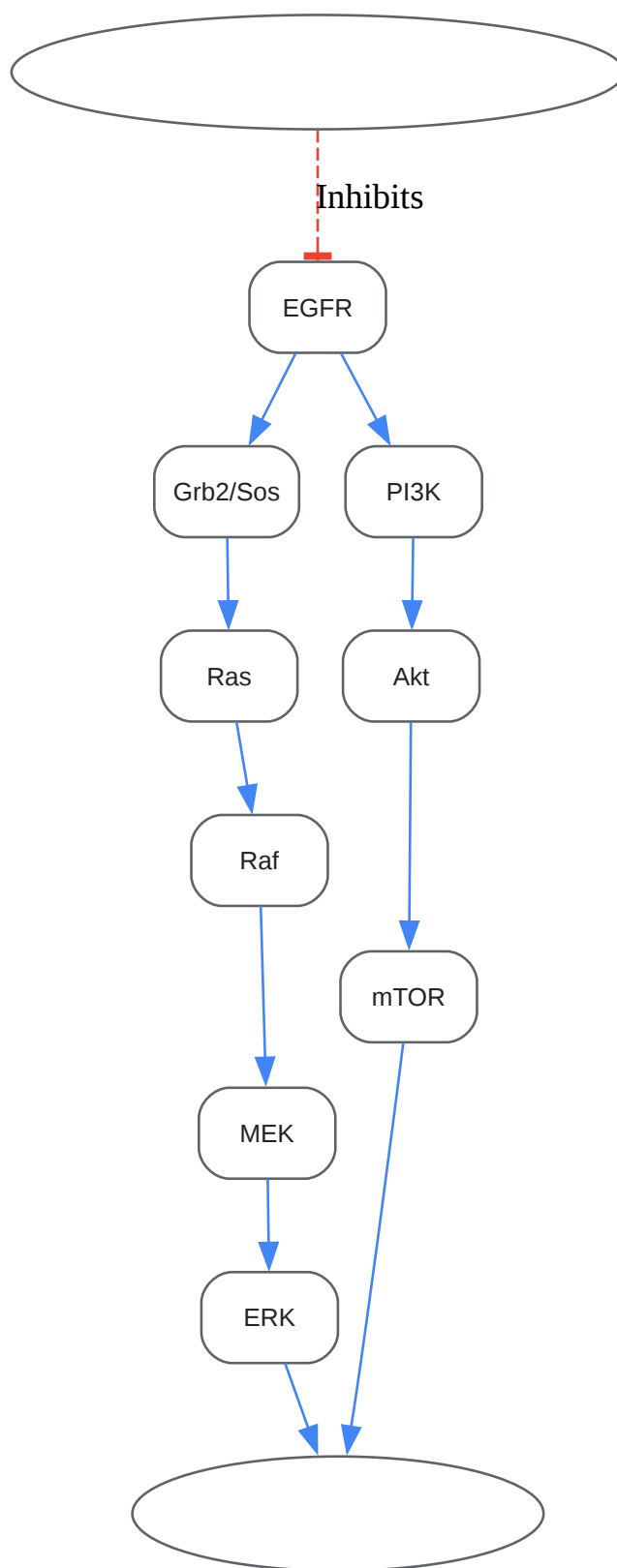
Technique	Expected Features
$^1\text{H}$ NMR	Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons on the quinoline ring, and exchangeable protons for the N-H and O-H groups. For a related compound, 3,3'-methylene-bis(1-ethyl-4-hydroxyquinolin-2(1H)-one), the ethyl group protons appear as a triplet at $\delta = 1.24$ ppm and a quartet at 4.38 ppm. <a href="#">[5]</a>
$^{13}\text{C}$ NMR	Resonances for the ethyl group carbons, the carbonyl carbon (around 160-170 ppm), and the aromatic carbons of the quinoline core.
IR Spectroscopy	Characteristic absorption bands for the O-H stretch (around $3500\text{ cm}^{-1}$ ), C-H stretches (aromatic and aliphatic), and the C=O stretch of the quinolinone ring (around $1643\text{ cm}^{-1}$ ). <a href="#">[5]</a>
Mass Spectrometry	The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (189.21 g/mol ).

## Biological Activity and Signaling Pathways

Quinolinone derivatives have been extensively studied for their potential as inhibitors of various signaling pathways implicated in cancer and other diseases. These compounds often act as ATP-competitive inhibitors of protein kinases.

## Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Quinolinone-based compounds have been developed as EGFR tyrosine kinase inhibitors (TKIs), competing with ATP for binding to the kinase domain of the receptor. This inhibition blocks the downstream signaling cascade, including the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.



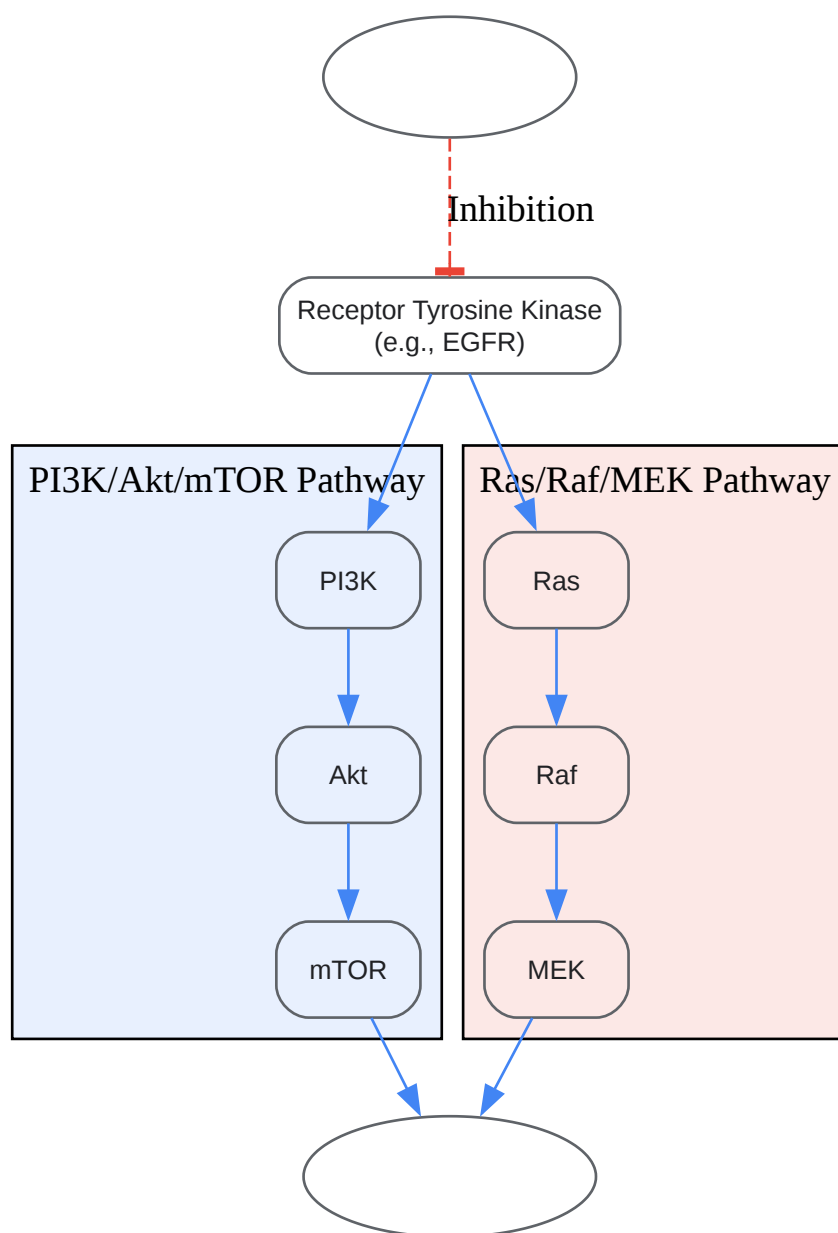
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Inhibition of the EGFR signaling pathway by quinolinone derivatives.



## Inhibition of PI3K/Akt/mTOR and Ras/Raf/MEK Pathways

As downstream effectors of EGFR and other receptor tyrosine kinases, the PI3K/Akt/mTOR and Ras/Raf/MEK pathways are critical for cell growth and survival. Quinolinone derivatives can indirectly inhibit these pathways by blocking the upstream receptor or, in some cases, by directly targeting kinases within these cascades.



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Downstream signaling pathways affected by quinolinone inhibitors.

## Conclusion

**3-Ethyl-2-hydroxy-1H-quinolin-4-one**, existing predominantly as its 3-ethyl-4-hydroxy-1H-quinolin-2-one tautomer, represents a valuable scaffold in drug discovery. Its synthesis is achievable through established methods, and its physicochemical properties provide a basis for further derivatization and formulation studies. The demonstrated activity of related quinolinone compounds as inhibitors of key signaling pathways underscores the potential of this molecule as a lead compound for the development of novel therapeutics, particularly in the field of oncology. Further research is warranted to fully elucidate its biological activity, pharmacokinetic profile, and therapeutic efficacy.

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